molecular formula C14H26O5 B14741151 1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate CAS No. 5394-45-6

1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate

Cat. No.: B14741151
CAS No.: 5394-45-6
M. Wt: 274.35 g/mol
InChI Key: SIXCXGVWPHALCS-UHFFFAOYSA-N
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Description

1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate is an organic compound with a complex structure It is characterized by the presence of an octyloxy group, a ketone group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate typically involves the esterification of 2-hydroxypropanoic acid with an appropriate alcohol, followed by the introduction of the octyloxy group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced techniques such as reactive distillation and membrane reactors can further optimize the production process. These methods allow for the separation and purification of the desired product in a more environmentally friendly and cost-effective manner .

Chemical Reactions Analysis

Types of Reactions

1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-oxopropanoic acid, while reduction of the ketone group can produce 1-(Octyloxy)-1-hydroxypropan-2-yl 2-hydroxypropanoate .

Scientific Research Applications

1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties. This makes it more hydrophobic compared to its analogs, potentially enhancing its interaction with lipid membranes and hydrophobic molecular targets .

Properties

CAS No.

5394-45-6

Molecular Formula

C14H26O5

Molecular Weight

274.35 g/mol

IUPAC Name

(1-octoxy-1-oxopropan-2-yl) 2-hydroxypropanoate

InChI

InChI=1S/C14H26O5/c1-4-5-6-7-8-9-10-18-14(17)12(3)19-13(16)11(2)15/h11-12,15H,4-10H2,1-3H3

InChI Key

SIXCXGVWPHALCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(C)OC(=O)C(C)O

Origin of Product

United States

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